1-(Methylsulfinyl)-4-nitrobenzene
Description
Properties
CAS No. |
940-12-5 |
|---|---|
Molecular Formula |
C7H7NO3S |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
1-methylsulfinyl-4-nitrobenzene |
InChI |
InChI=1S/C7H7NO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |
InChI Key |
MLTFFVSGGPGNSP-UHFFFAOYSA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| 1-(Methylsulfinyl)-4-nitrobenzene | 15 | 50 |
| 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene | 18 | 100 |
| 2-Fluoro-1-(methylsulfonyl)-4-aminobenzene | 20 | 150 |
Case Study 1: Anticancer Potential
A study investigated the effects of various methylsulfonyl compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis mediated by ROS generation.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of synthesized methyl sulfone derivatives was assessed against common pathogens. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli at higher concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Material Science Applications
Beyond biological applications, this compound can serve as an intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it valuable in the development of:
- Pharmaceuticals : As a precursor for more complex drug molecules.
- Dyes and Pigments : Due to its vibrant color properties when incorporated into polymer matrices.
Preparation Methods
Reagents and Reaction Conditions
Hydrogen peroxide (H₂O₂) in acetic acid is the primary oxidizing system. Stoichiometric control is critical:
- Molar ratio : 1:1 (sulfide to H₂O₂) to prevent over-oxidation.
- Temperature : 0–25°C to moderate reaction kinetics.
- Solvent : Acetic acid or toluene-aqueous biphasic systems.
For example, dissolving 1-(methylthio)-4-nitrobenzene in glacial acetic acid and adding 30% H₂O₂ dropwise at 0°C yields the sulfoxide in ~85% purity. Prolonged reaction times or excess H₂O₂ risks forming 1-(methylsulfonyl)-4-nitrobenzene.
Byproduct Management
The major byproduct, 1-(methylsulfonyl)-4-nitrobenzene, forms under excessive oxidation. Patent CN103553988A highlights strategies to mitigate this:
- Phase separation : Using toluene to extract the sulfoxide selectively.
- Alkaline wash : Aqueous sodium bicarbonate removes residual H₂O₂.
Alternative Synthetic Routes
Nucleophilic Substitution Followed by Oxidation
This two-step approach begins with synthesizing the sulfide precursor:
- Sulfide formation : React 4-nitrothiophenol with methyl iodide in alkaline ethanol.
$$
\text{4-Nitrothiophenol + CH₃I} \xrightarrow{\text{KOH, EtOH}} \text{1-(Methylthio)-4-nitrobenzene}
$$ - Oxidation : As described in Section 1.
Decarboxylation of (4-Nitrophenylsulfinyl)acetic Acid
A less conventional method involves decarboxylation under oxidative conditions. The IUCr study observed this pathway during attempts to synthesize sulfonyl derivatives:
- (4-Nitrophenylsulfinyl)acetic acid is treated with H₂O₂ in acetic anhydride.
- Outcome : Partial decarboxylation yields this compound alongside sulfone byproducts.
Industrial-Scale Production Considerations
Process Optimization
Key parameters for scalability include:
Purification Techniques
- Crystallization : Cooling toluene solutions precipitates high-purity sulfoxide.
- Column chromatography : Silica gel with ethyl acetate/hexane eluent resolves sulfoxide-sulfone mixtures.
Comparative Analysis of Methods
Q & A
Q. How is 1-(Methylsulfinyl)-4-nitrobenzene synthesized in laboratory settings?
Methodological Answer: The compound is typically synthesized via catalytic oxidation of its sulfide precursor, methyl (4-nitrophenyl)sulfane. Two validated methods include:
- Heterogeneous Catalysis : Using graphene oxide foam-supported titanium(IV) under mild conditions (room temperature, aqueous H₂O₂ as oxidant), achieving 94.6% yield. Purification involves silica gel chromatography with a 50% hexane/ethyl acetate eluent .
- Green Catalysis : Fe-doped nano-cobalt oxide (Fe/Co₃O₄) under visible light irradiation, yielding 81% conversion. This method emphasizes sustainability and avoids harsh solvents .
Key Variables: Catalyst choice, oxidant (H₂O₂ vs. O₂), and reaction time (minutes to hours).
Q. What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.40 ppm for aromatic protons, δ 43.39 ppm for methylsulfinyl carbon) resolve substituent positions and confirm absence of sulfide impurities .
- High-Resolution Mass Spectrometry (HRMS) : Matches experimental mass (185.015) with theoretical values (Δ < 2 ppm) to verify molecular formula (C₇H₇NO₃S) .
- Chromatography : Silica gel chromatography or HPLC (as in ) isolates the sulfoxide from unreacted sulfide or over-oxidized sulfone byproducts .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for methylsulfinylbenzene derivatives:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation.
- First-Aid Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. No specific antidotes are noted, necessitating pre-emptive risk assessments .
Advanced Research Questions
Q. How do catalytic systems influence selectivity in sulfoxide synthesis?
Methodological Answer:
- Titanium-Based Catalysts : Exhibit high selectivity (>95%) for sulfoxides over sulfones due to moderate oxidation power. The graphene oxide support enhances active site accessibility .
- Fe/Co₃O₄ Catalysts : Light-dependent activation minimizes over-oxidation but requires precise control of irradiation intensity to prevent side reactions .
Contradiction Resolution: Lower yields in green catalysis (81% vs. 94.6%) may stem from competing light-induced degradation pathways, necessitating optimization of catalyst loading and light exposure .
Q. What structural insights emerge from crystallographic studies of sulfinyl derivatives?
Methodological Answer: Single-crystal X-ray diffraction (e.g., ) reveals:
- Bond Geometry : S=O bond length (~1.45 Å) and C-S-C angles (~105°), critical for understanding electronic delocalization.
- Packing Arrangements : Non-centrosymmetric crystal packing (common in sulfoxides) influences bulk properties like solubility and melting points .
Q. How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
Q. What challenges arise in detecting trace impurities in sulfoxide samples?
Methodological Answer:
- Co-elution Issues : Sulfone byproducts (e.g., 1-methylsulfonyl-4-nitrobenzene) may co-elute with the target in HPLC. Use orthogonal methods like GC-MS with derivatization .
- Sensitivity Limits : Low-abundance impurities require mass spectrometry with MRM (Multiple Reaction Monitoring) for quantification .
Q. How does sulfinyl group orientation affect electrophilic/nucleophilic reactivity?
Methodological Answer:
- Electronic Effects : The sulfinyl group’s electron-withdrawing nature deactivates the nitrobenzene ring, reducing electrophilic substitution rates.
- Steric Effects : Methylsulfinyl’s spatial bulk (evident in crystallographic data) hinders para-substitution, favoring meta-directed reactions in further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
